5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Overview
Description
5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazolo ring fused to an isoquinoline moiety, with additional substituents including bromophenyl, dimethoxy, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the condensation reaction of 1,10-phenanthroline-5,6-dione, ammonium acetate, and 2-bromobenzaldehyde in refluxing acetic acid . This reaction forms the core isoquinoline structure, which is then further modified through additional steps such as alkylation and methoxylation to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with a single fused ring system.
Quinoline: Similar to isoquinoline but with a different ring fusion pattern.
Indolo[2,3-b]quinoxalines: Compounds with a similar fused ring system but different substituents and biological activities.
Uniqueness
5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-(2-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2/c1-15-23-18-13-21(30-2)22(31-3)14-19(18)24(17-11-7-8-12-20(17)26)27-25(23)29(28-15)16-9-5-4-6-10-16/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJXLQPKGMTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Br)OC)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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